Diethyl 2-benzylsuccinate
Overview
Description
Diethyl 2-benzylsuccinate is a chemical compound with the molecular formula C15H20O4 . It has a molecular weight of 264.32 .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. For instance, a synthetic pathway for the production of benzylsuccinate in Escherichia coli was established, which is based on its degradation pathway running in reverse . This involves using metabolic modules for benzoate transport and activation to benzoyl-CoA and the enzymes of benzylsuccinate β-oxidation .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C15H20O4/c1-3-18-14(16)11-13(15(17)19-4-2)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. One study showed that the pathway of anaerobic toluene degradation is initiated by a remarkable radical-type enantiospecific addition of the chemically inert methyl group to the double bond of a fumarate cosubstrate to yield ®-benzylsuccinate as the first intermediate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 264.32 and a molecular formula of C15H20O4 . More detailed physical and chemical properties may require specific experimental measurements or computational calculations.Scientific Research Applications
1. Applications in Organic Synthesis
Diethyl 2-benzylsuccinate has been used in various organic synthesis processes. Notably, it was involved in stereospecific and stereoselective alkylation reactions. These reactions involve the use of diethyl azodicarboxylate and triphenylphosphine, resulting in the formation of products like (S)-(−)-methylsuccinic acid or (S)-(−)-benzylsuccinic acid. This indicates a nearly complete inversion of configuration in the alkylation step (Kurihara et al., 1981).
2. Role in Enzyme Inhibition
Benzylsuccinic acid, closely related to this compound, acts as an effective inhibitor of carboxypeptidase A. One isomer, 2(R)-benzyl-3-carboxypropionic acid, exhibits particularly high binding affinity, suggesting its potential in biochemical studies and enzyme mechanism investigations (Byers & Wolfenden, 1972).
3. Use in Bioremediation Studies
This compound derivatives, like benzylsuccinic acid, have been used to monitor biodegradation processes in contaminated environments. For example, their presence in groundwater has been linked to anaerobic biodegradation of BTEX compounds (benzene, toluene, ethylbenzene, and xylenes), providing insights into environmental remediation processes (Beller, 2002).
4. Educational Applications
In educational settings, this compound has been used in laboratory experiments to teach students about drug discovery and biotechnology. For instance, its use in a 96-well microplate bioassay helps students learn about kinetic assays and enzyme inhibition (Wentland et al., 2004).
5. Enzymatic Research
This compound has been used in research studying the stereochemistry and mechanism of enzymatic reactions. For example, the enzyme benzylsuccinate synthase, which catalyzes the addition of toluene to fumarate, has been studied using this compound derivatives to understand its reaction mechanism and stereochemistry (Qiao & Marsh, 2005).
Mechanism of Action
Properties
IUPAC Name |
diethyl 2-benzylbutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-18-14(16)11-13(15(17)19-4-2)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJPBADSXBZWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341850 | |
Record name | DIETHYL BENZYLSUCCINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21307-94-8 | |
Record name | DIETHYL BENZYLSUCCINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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